Cas no 149507-55-1 (Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-)

Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- 化学的及び物理的性質
名前と識別子
-
- Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-
- (3beta)-3-Hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid
- Ganoderic acid AM1
- CHEBI:222960
- DTXSID201347681
- 149507-55-1
- (6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- FS-6960
- DA-53497
- Ganoderic acid C
-
- インチ: InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1
- InChIKey: RDMQPKIDHAFXKA-AQJFDGEUSA-N
- ほほえんだ: C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2(C)C3=C(C(=O)C[C@]12C)[C@@]4(C)CC[C@@H](C(C)(C)C4CC3=O)O
計算された属性
- せいみつぶんしりょう: 514.29305367g/mol
- どういたいしつりょう: 514.29305367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 6
- 複雑さ: 1120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 126Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (5.7E-3 g/L) (25 ºC),
Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BPF0296-10mg |
Ganoderic acid AM1 |
149507-55-1 | 98% | 10mg |
$560 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G87570-5mg |
Ganoderic acid AM1 |
149507-55-1 | ,HPLC≥98% | 5mg |
¥4318.0 | 2023-09-07 | |
TargetMol Chemicals | TN4102-1 ml * 10 mm |
Ganoderic acid AM1 |
149507-55-1 | 1 ml * 10 mm |
¥ 6930 | 2024-07-20 | ||
TargetMol Chemicals | TN4102-1 mL * 10 mM (in DMSO) |
Ganoderic acid AM1 |
149507-55-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6930 | 2023-09-15 | |
TargetMol Chemicals | TN4102-5 mg |
Ganoderic acid AM1 |
149507-55-1 | 98% | 5mg |
¥ 4,560 | 2023-07-11 | |
A2B Chem LLC | AF03511-1000mg |
Ganoderic acid AM1 |
149507-55-1 | 98% by HPLC | 1000mg |
$38898.00 | 2024-04-20 | |
A2B Chem LLC | AF03511-5mg |
Ganoderic acid AM1 |
149507-55-1 | 98% by HPLC | 5mg |
$750.00 | 2024-04-20 | |
A2B Chem LLC | AF03511-100mg |
Ganoderic acid AM1 |
149507-55-1 | 98% by HPLC | 100mg |
$7558.00 | 2024-04-20 | |
Chengdu Biopurify Phytochemicals Ltd | BPF0296-20mg |
Ganoderic acid AM1 |
149507-55-1 | 98% | 20mg |
$850 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BPF0296-5mg |
Ganoderic acid AM1 |
149507-55-1 | 98% | 5mg |
$350 | 2023-09-19 |
Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- 関連文献
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-に関する追加情報
Lanost-8-en-26-oic Acid, 3-Hydroxy-7,11,15,23-Tetraoxo-, (3b)-: A Comprehensive Overview
The compound with CAS No. 149507-55-1, known as Lanost-8-en-26-oic acid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology, biochemistry, and natural product research. This compound belongs to the class of triterpenoids, which are a diverse group of molecules derived from squalene and are widely found in nature. The structure of this compound is characterized by a complex arrangement of oxygen-containing functional groups and a unique carbon skeleton.
Recent studies have highlighted the potential of this compound as a natural bioactive agent with promising applications in drug discovery. Its structure suggests potential interactions with various biological targets, including enzymes, receptors, and signaling pathways. Researchers have explored its role in modulating cellular processes such as inflammation, apoptosis, and oxidative stress. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The synthesis and isolation of this compound have been the focus of numerous investigations. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure. The compound's stereochemistry is particularly notable; the (3b)-configuration indicates a specific spatial arrangement that may influence its biological activity. Understanding this stereochemistry is crucial for both synthetic efforts and biological studies.
In terms of applications, this compound has shown promise in several areas. For instance, it has been studied for its potential anti-inflammatory properties. Inflammation is a key factor in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models. Such findings highlight its potential as an anti-inflammatory agent.
Another area of interest is its role in lipid metabolism. Recent research has indicated that this compound may influence the activity of key enzymes involved in lipid biosynthesis and degradation. This could have implications for treating metabolic disorders such as obesity and type 2 diabetes. Furthermore, its ability to modulate lipid profiles suggests it could be explored as a component in dietary supplements or functional foods.
The pharmacokinetic properties of this compound are also under investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for determining its suitability as a drug candidate. Early studies suggest that it exhibits moderate bioavailability and selective tissue distribution, which are favorable attributes for therapeutic agents.
In conclusion, the compound with CAS No. 149507-55-1 represents a fascinating molecule with significant potential in various biomedical applications. Its unique structure and promising biological activities make it an attractive target for further research. As advancements in analytical techniques and computational modeling continue to evolve, our understanding of this compound's mechanisms of action will undoubtedly deepen.
149507-55-1 (Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-) 関連製品
- 81907-61-1(Ganoderic acid B)
- 100665-42-7(Ganoderenic acid C)
- 100665-41-6(Ganoderenic acid B)
- 100665-40-5(Ganoderenic acid A)
- 81907-62-2(Ganoderic Acid A)
- 1449-05-4(18α-Glycyrrhetinic acid)
- 471-53-4(Glycyrrhetinic Acid)
- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2677885-96-8(INDEX NAME NOT YET ASSIGNED)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)




